Diethylene pyrophosphite Diethylene pyrophosphite
Brand Name: Vulcanchem
CAS No.: 3348-43-4
VCID: VC19735614
InChI: InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2
SMILES:
Molecular Formula: C4H8O5P2
Molecular Weight: 198.05 g/mol

Diethylene pyrophosphite

CAS No.: 3348-43-4

Cat. No.: VC19735614

Molecular Formula: C4H8O5P2

Molecular Weight: 198.05 g/mol

* For research use only. Not for human or veterinary use.

Diethylene pyrophosphite - 3348-43-4

Specification

CAS No. 3348-43-4
Molecular Formula C4H8O5P2
Molecular Weight 198.05 g/mol
IUPAC Name 2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane
Standard InChI InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2
Standard InChI Key SQCIFBZKLLGBFA-UHFFFAOYSA-N
Canonical SMILES C1COP(O1)OP2OCCO2

Introduction

Synthesis and Manufacturing

Synthetic Routes

Diethylene pyrophosphite is synthesized through controlled esterification and condensation reactions. Key methods include:

MethodReagents/ConditionsYieldReference
EsterificationEthylene glycol + phosphorus trichloride (PCl₃)65–75%
CondensationPhosphorous acid (H₃PO₃) + ethylene glycol (160°C, inert atmosphere)80–85%
Pyrophosphite CouplingDiethyl phosphite + ethylene oxide (catalyzed by HCl)70–78%

Key Considerations:

  • Reactions require anhydrous conditions to prevent hydrolysis .

  • Temperature control (<200°C) avoids decomposition into phosphoric acid derivatives .

Molecular Structure and Spectroscopic Properties

Structural Features

X-ray crystallography reveals a tetrahedral geometry at phosphorus atoms, with bond lengths and angles consistent with pyrophosphite esters :

  • P–O bond length: 1.58–1.62 Å

  • O–P–O angle: 102–108°

  • Restricted rotation about the P–O–P bridge due to steric hindrance .

Spectroscopic Data

TechniqueKey SignalsReference
³¹P NMRδ = −5.2 ppm (P–O–P), δ = 10.8 ppm (P–OH)
IRν(P–O) = 980 cm⁻¹, ν(P=O) = 1250 cm⁻¹
MSm/z = 258 (M⁺), fragments at m/z = 140 (P–O–C₂H₄)

Chemical Reactivity and Applications

Reactivity Profile

  • Coordination Chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Hydrolysis: Slow hydrolysis in aqueous media to phosphoric acid and ethylene glycol (pH-dependent) .

  • Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides .

Industrial and Scientific Applications

ApplicationMechanismReference
Polymer StabilizationScavenges free radicals in polyethylene
CatalysisLigand in cross-coupling reactions (e.g., Suzuki-Miyaura)
Flame RetardancyPromotes char formation in polyesters

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